molecular formula C26H41N3O5 B567761 Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

Cat. No.: B567761
M. Wt: 475.6 g/mol
InChI Key: TZYWCYJVHRLUCT-ZRBLBEILSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can provide valuable information about its properties and potential reactivity . Unfortunately, the specific molecular structure of this compound is not provided in the search results.


Chemical Reactions Analysis

The analysis of the chemical reactions that this compound can undergo would require detailed knowledge of its molecular structure and reactivity . Unfortunately, this information is not provided in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and potential uses . Unfortunately, the specific physical and chemical properties of this compound are not provided in the search results.

Scientific Research Applications

Fungicidal Activity

One notable application of this compound is in the field of fungicides. A study by Tian et al. (2021) synthesized novel amino acid derivatives related to this compound, demonstrating their efficacy against Phytophthora capsici. Certain derivatives, such as isopropyl ((2S)-1-((1-((4-fluorophenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate, exhibited remarkably high activities, potentially indicating a path for the development of new fungicides (Tian, Gao, Peng, Zhang, Zhao, & Liu, 2021).

Synthesis of Ester-Amide Compounds

In another study, Agura et al. (2014) focused on the catalytic ester-amide exchange reactions of various N-Boc protected chiral α-amino esters with benzylamine, which includes compounds related to Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate. This study contributes to the broader understanding of chemical synthesis processes (Agura, Ohshima, Hayashi, & Mashima, 2014).

Antineoplastic and Analgesic Activities

The compound also shows potential in the development of antineoplastic and analgesic drugs. Rádl et al. (2000) synthesized substituted benzofurans and benzothiophenes, which led to findings on considerable analgesic activity. This research hints at the possible use of related compounds in therapeutic applications (Rádl, Hezký, Konvička, & Krejci, 2000).

Selective Inhibitors of BChE

Another research area is the development of selective inhibitors for enzymes like butyrylcholinesterase (BChE). Magar et al. (2021) synthesized a series of compounds, showing preferential inhibition of BChE. Such studies provide a foundation for future therapeutic agents, especially in neurological conditions (Magar, Parravicini, Štěpánková, Svrčková, Garro, Jendrzejewska, Pauk, Hošek, Jampílek, Enriz, & Imramovský, 2021).

Bactericidal Activity

This compound also plays a role in antibacterial research. Zadrazilova et al. (2015) assessed a series of substituted benzamides, including similar compounds, against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential in developing new antibacterial agents (Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, & Jampílek, 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. This information is typically determined through experimental studies . Unfortunately, the mechanism of action for this compound is not provided in the search results.

Safety and Hazards

Information about the safety and hazards associated with a compound is crucial for handling and storage . Unfortunately, this information for the compound is not provided in the search results.

Future Directions

The future directions for research on a compound can be influenced by many factors, including its properties, potential applications, and current limitations . Unfortunately, specific future directions for this compound are not provided in the search results.

Properties

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2R)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYWCYJVHRLUCT-ZRBLBEILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C=O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Reactant of Route 2
Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Reactant of Route 3
Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Reactant of Route 4
Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Reactant of Route 5
Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Reactant of Route 6
Reactant of Route 6
Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

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